N-Fmoc-1-trityl L-Homohistidine
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of N-Fmoc-1-trityl L-Homohistidine follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid. This nomenclature precisely describes the stereochemical configuration at the alpha carbon, the specific attachment points of protecting groups, and the extended side chain characteristic of homohistidine derivatives. The compound is officially registered under Chemical Abstracts Service number 1324564-23-9, distinguishing it from related histidine derivatives.
The molecular formula C₄₁H₃₅N₃O₄ reflects the structural complexity arising from the incorporation of bulky protecting groups. Compared to the parent amino acid L-histidine, this derivative contains an additional 35 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms contributed by the protecting groups. The molecular weight of 633.748 grams per mole represents a substantial increase from unprotected homohistidine, primarily due to the trityl group's three phenyl rings and the fluorenyl system of the 9-fluorenylmethyloxycarbonyl protecting group. The presence of three nitrogen atoms originates from the two imidazole nitrogens and the carbamate nitrogen of the 9-fluorenylmethyloxycarbonyl protection.
The structural relationship between this compound and the conventional Fmoc-His(Trt)-OH demonstrates the impact of side chain extension. Standard Fmoc-His(Trt)-OH possesses the molecular formula C₄₀H₃₃N₃O₄ with a molecular weight of 619.7 grams per mole. The additional methylene group in the homohistidine derivative extends the distance between the alpha carbon and the imidazole ring, potentially influencing conformational flexibility and steric interactions during peptide synthesis.
| Property | This compound | Fmoc-His(Trt)-OH |
|---|---|---|
| Molecular Formula | C₄₁H₃₅N₃O₄ | C₄₀H₃₃N₃O₄ |
| Molecular Weight | 633.748 g/mol | 619.7 g/mol |
| CAS Number | 1324564-23-9 | 109425-51-6 |
| Additional Carbons | +1 (side chain extension) | Standard |
The InChI (International Chemical Identifier) for this compound provides a unique digital representation: InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1. This identifier encodes the complete connectivity and stereochemistry, enabling unambiguous identification across chemical databases and computational applications.
Properties
CAS No. |
1324564-23-9 |
|---|---|
Molecular Formula |
C41H35N3O4 |
Molecular Weight |
633.748 |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
InChI Key |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |
Origin of Product |
United States |
Preparation Methods
Resin Types and Functionalization
Trityl chloride resin is preferentially employed due to its acid-labile anchoring, which facilitates mild cleavage conditions. Wang resin, a polystyrene-based support with hydroxyl functionality, is also used for initial amino acid loading via ester bonds.
Table 1: Resin Comparison for N-Fmoc-1-trityl L-Homohistidine Synthesis
| Resin Type | Functional Group | Loading Capacity (mmol/g) | Cleavage Condition |
|---|---|---|---|
| Trityl Chloride | Chloride | 0.8–1.2 | 1% TFA in DCM |
| Wang | Hydroxyl | 0.4–0.7 | 95% TFA/Water |
Loading Conditions
The first amino acid (homohistidine derivative) is anchored to the resin through its C-terminus. For trityl chloride resin, activation with dichloromethane (DCM) and diisopropylethylamine (DIEA) ensures efficient esterification. Loading yields exceeding 95% are achieved under inert atmospheres at 25°C for 24 hours.
Protection Strategies: Fmoc and Trityl Group Incorporation
Fmoc Protection of the α-Amino Group
The Fmoc group is introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dimethylformamide (DMF), catalyzed by DIEA. This step proceeds at 0°C for 2 hours, achieving >98% protection efficiency.
Trityl Protection of the Imidazole Side Chain
Tritylation involves reacting the homohistidine imidazole nitrogen with trityl chloride in DCM. The reaction requires 12–18 hours at room temperature, with triethylamine (TEA) as a base to neutralize HCl byproducts. Excess reagents are removed via sequential DCM and methanol washes.
Coupling Reactions and Reagent Optimization
Activation Reagents
Coupling employs benzotriazole-based reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). TBTU, combined with collidine, achieves 99% coupling efficiency in 30 minutes.
Table 2: Coupling Reagent Performance
| Reagent | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| TBTU | Collidine | DMF | 30 | 99 |
| HATU | DIEA | DMF | 20 | 98 |
| PyBOP | N-Methylmorpholine | DMF | 45 | 95 |
Solvent Systems
Dimethylformamide (DMF) is the solvent of choice due to its high polarity and resin-swelling capacity. Anhydrous conditions (<0.01% water) are critical to prevent premature Fmoc deprotection.
Deprotection and Cleavage Techniques
Fmoc Removal
Fmoc deprotection uses 20% piperidine in DMF, applied twice for 3 and 10 minutes. This step exposes the α-amino group for subsequent coupling while retaining the trityl protection.
Final Cleavage from Resin
Cleavage employs TFA/water (95:5) with scavengers like ethanedithiol (EDT) to prevent side reactions. The trityl group is simultaneously removed under these acidic conditions, yielding the free imidazole side chain.
Purification and Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (5–60% over 45 minutes) resolves impurities, achieving >98% purity.
Mass Spectrometry (LC-MS)
Electrospray ionization (ESI) confirms the molecular ion ([M+H]+) at m/z 633.75, aligning with the theoretical mass of this compound.
Industrial-Scale Production Considerations
Automated peptide synthesizers enable batch production with reduced manual intervention. Key parameters include:
-
Solvent Recycling : DMF recovery via distillation reduces costs.
-
Mixing Efficiency : Helical agitators ensure uniform reagent distribution in large-scale reactors.
-
Quality Control : In-line UV monitoring detects coupling completeness in real time.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-1-trityl L-Homohistidine undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the imidazole ring.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: Carbodiimides, HATU, or PyBOP for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
N-Fmoc-1-trityl L-Homohistidine is widely used in:
Mechanism of Action
The primary mechanism of action for N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, allowing for selective reactions during peptide chain elongation . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets .
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₄₀H₃₃N₃O₄
- Molecular Weight : 619.72 g/mol
- CAS Number : 109425-51-6
- Solubility : Slightly soluble in water; typically used in dimethylformamide (DMF) or dichloromethane (DCM) .
Structural and Functional Differences
The table below highlights critical distinctions between N-Fmoc-1-trityl L-Homohistidine and analogous histidine derivatives:
Key Research Findings
This compound
- Synthesis Efficiency : The trityl group’s steric bulk can slow coupling kinetics, necessitating extended reaction times or excess reagents for optimal incorporation .
- Deprotection : Requires ≥90% TFA for cleavage, making it incompatible with acid-sensitive residues unless orthogonal strategies are employed .
Fmoc-His(MTT)-OH
- Selective Cleavage : The MTT (methyltrityl) group is removed with 1–3% TFA, enabling selective side-chain deprotection for on-resin cyclization or bioconjugation .
Methylated Derivatives (1-Me/3-Me)
- Side Reaction Mitigation : Methylation eliminates imidazole-mediated racemization or acylation but may reduce biological activity in final peptides due to altered pKa or steric effects .
Dual Fmoc Protection (Fmoc-His(Fmoc)-OH)
- Stability vs. Practicality : While dual Fmoc groups enhance stability, deprotection requires harsh conditions (e.g., 20% piperidine + 0.1 M HOBt), risking premature cleavage in sensitive sequences .
N-Methylated Variants
- Conformational Control : N-methylation restricts backbone flexibility, improving protease resistance in therapeutic peptides but complicating synthesis due to reduced nucleophilicity .
Application-Specific Recommendations
High-Yield SPPS : Use this compound for standard histidine incorporation; optimize coupling with activators like HATU .
Selective Modifications : Choose Fmoc-His(MTT)-OH for stepwise functionalization (e.g., fluorescent labeling) .
Therapeutic Peptides : Prioritize N-methylated derivatives to enhance bioavailability and stability .
Q & A
Q. Basic
- Fmoc Group : Protects the α-amino group, enabling selective removal under mild basic conditions (e.g., piperidine) without disrupting acid-labile Trt or peptide bonds .
- Trityl Group : Shields the imidazole side chain, preventing undesired interactions (e.g., metal coordination or side reactions) during coupling. It is removed only during final TFA-mediated resin cleavage .
What strategies optimize coupling efficiency for this compound in complex peptide sequences?
Q. Advanced
- Reagent Selection : Use coupling agents like HATU or PyBOP with DIEA to improve activation efficiency .
- Double Coupling : Repeat coupling steps for sterically hindered residues to ensure complete reaction .
- Solvent Optimization : Use DMF or NMP for improved solubility of protected residues.
- Monitoring : Employ Kaiser or chloranil tests to confirm free amine availability post-coupling .
How can researchers minimize racemization during Fmoc deprotection of this compound?
Q. Advanced
- Base Choice : Use 20% piperidine in DMF (v/v) for ≤5 minutes to limit base-induced racemization .
- Temperature Control : Perform deprotection at 0–4°C to reduce kinetic side reactions.
- Additives : Include 0.1 M HOBt in the deprotection solution to stabilize the amino intermediate .
What analytical methods validate the identity and purity of this compound?
Q. Advanced
How does the stability of this compound vary under storage conditions?
Q. Advanced
What are common side reactions involving the trityl group, and how are they mitigated?
Q. Advanced
- Acidolysis Prematurely : Premature Trt removal can occur if TFA is introduced early. Use neutral coupling conditions and avoid acidic additives .
- Trityl Cation Formation : Minimize exposure to protic solvents (e.g., water) during synthesis to prevent cation-induced side reactions .
How does this compound compare to N-Fmoc-His(Trt)-OH in peptide design?
Q. Advanced
- Structural Difference : Homohistidine contains an additional methylene group in the side chain, altering steric and electronic properties compared to histidine .
- Functional Impact : Homohistidine may enhance peptide stability or alter metal-binding affinity due to extended side-chain flexibility .
What are the challenges in scaling up SPPS using this compound?
Q. Advanced
- Resin Swelling : Optimize solvent systems (e.g., DMF/NMP mixtures) for uniform resin swelling in large-scale reactors .
- Mixing Efficiency : Use automated synthesizers with controlled agitation to ensure reagent homogeneity .
- Cost Management : Batch-wise coupling and recycling of solvents reduce expenses without compromising yield .
How do researchers resolve contradictions in reported synthesis yields for this compound?
Q. Advanced
- Source Validation : Cross-reference CAS 1324564-23-9 data from peer-reviewed journals, avoiding vendor-specific claims .
- Reproducibility Checks : Standardize resin type (e.g., Wang vs. Rink), coupling times, and deprotection protocols .
- Batch Analysis : Compare HPLC/MS profiles across batches to identify impurities or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
